![molecular formula C17H11BrN2O3 B2564302 7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850242-15-8](/img/structure/B2564302.png)
7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
The compound “7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule with the molecular formula C17H11BrN2O3 . It is a member of the pyrrole family, which are heterocyclic aromatic organic compounds. Pyrrole rings are prominent amongst these motifs .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a chromeno[2,3-c]pyrrole ring system . The molecule has a molecular weight of 371.2 g/mol . The InChI string and Canonical SMILES for this compound are also available .Physical And Chemical Properties Analysis
This compound has a molecular weight of 371.2 g/mol, and its exact mass and monoisotopic mass are 369.99530 g/mol . It has a topological polar surface area of 59.5 Ų . The compound has a complexity of 570 and a rotatable bond count of 1 .Scientific Research Applications
Neurological Disorders
The compound’s ability to modulate TGF-β signaling may extend to neuroprotection. Studies suggest that inhibiting TGF-β pathways could mitigate neuroinflammation, oxidative stress, and neuronal damage. Researchers are exploring its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Health
TGF-β signaling influences cardiac fibrosis, hypertrophy, and remodeling. 7-bromo-DMH1’s ALK5 inhibition may hold promise for preventing or treating heart conditions, such as myocardial infarction and heart failure .
Bone Regeneration and Repair
TGF-β signaling plays a vital role in bone homeostasis. By targeting ALK5, 7-bromo-DMH1 could enhance bone formation and inhibit osteoclast activity. Researchers are investigating its potential in bone tissue engineering and fracture healing .
Anti-Inflammatory Applications
TGF-β signaling contributes to inflammation. 7-bromo-DMH1’s ability to modulate this pathway may have implications in managing chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .
Chemical Biology and Drug Development
Researchers are using 7-bromo-DMH1 as a chemical probe to study TGF-β signaling pathways. Its unique structure and selectivity make it valuable for understanding cellular processes. Additionally, it serves as a starting point for designing novel ALK5 inhibitors with improved pharmacological properties .
- Synthesis and therapeutic potential of imidazole containing compounds
- Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)acetamide as a Potent and Orally Bioavailable BET Bromodomain Inhibitor
- Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation
properties
IUPAC Name |
7-bromo-2-methyl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c1-20-14(9-4-6-19-7-5-9)13-15(21)11-8-10(18)2-3-12(11)23-16(13)17(20)22/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQKMWYCKXOHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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